molecular formula C8H4BrClN2 B2361020 7-Bromo-4-chlorocinnoline CAS No. 1800426-14-5

7-Bromo-4-chlorocinnoline

Cat. No.: B2361020
CAS No.: 1800426-14-5
M. Wt: 243.49
InChI Key: MOFADOQZRGDCGG-UHFFFAOYSA-N
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Description

7-Bromo-4-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4BrClN2 It is a derivative of cinnoline, characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chlorocinnoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of cinnoline derivatives. For instance, a typical synthetic route might involve the following steps:

    Chlorination: The chlorination at the 4th position can be carried out using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chlorocinnoline undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

    Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Reactions: Products include various substituted cinnoline derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

7-Bromo-4-chlorocinnoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chlorocinnoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine and chlorine atoms can interact with biological targets, affecting their function and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific compound derived from this compound.

Comparison with Similar Compounds

  • 7-Bromo-4-chloroquinoline
  • 4,7-Dichlorocinnoline
  • 4-Bromo-7-chlorocinnoline

Comparison: 7-Bromo-4-chlorocinnoline is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

7-bromo-4-chlorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFADOQZRGDCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800426-14-5
Record name 7-bromo-4-chlorocinnoline
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